Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The presence of fluorine atoms in its structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl diazoacetate with a fluorinated cyclopropane derivative in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is being explored due to its stability and bioavailability.
Industry: The compound is used in the development of advanced materials and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
- Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
This compound stands out due to the presence of three fluorine atoms, which impart unique chemical properties such as increased stability and reactivity. This makes it more versatile in various applications compared to similar compounds with fewer fluorine atoms.
Properties
Molecular Formula |
C9H11F3O2 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H11F3O2/c1-2-14-7(13)9(12)5-3-8(10,11)4-6(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
AWDZBQQQWFLHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(C2)(F)F)F |
Origin of Product |
United States |
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